molecular formula C11H11NO B6241352 2-ethyl-1H-indole-3-carbaldehyde CAS No. 95202-42-9

2-ethyl-1H-indole-3-carbaldehyde

Cat. No. B6241352
CAS RN: 95202-42-9
M. Wt: 173.2
InChI Key:
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Description

“2-ethyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 95202-42-9 . It has a molecular weight of 173.21 . This compound is stored at room temperature and is available in powder form . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including “2-ethyl-1H-indole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .


Molecular Structure Analysis

The InChI code for “2-ethyl-1H-indole-3-carbaldehyde” is 1S/C11H11NO/c1-2-10-9(7-13)8-5-3-4-6-11(8)12-10/h3-7,12H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .


Physical And Chemical Properties Analysis

“2-ethyl-1H-indole-3-carbaldehyde” is a powder that is stored at room temperature . It has a molecular weight of 173.21 .

Scientific Research Applications

Antiviral Applications

2-ethyl-1H-indole-3-carbaldehyde derivatives have been explored for their antiviral properties. Indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of compounds that can interact with viral components, potentially leading to new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus is a common feature in compounds with anti-inflammatory effects. By modifying the indole structure, as in the case of 2-ethyl-1H-indole-3-carbaldehyde, researchers can develop new molecules that may be used to treat inflammation-related conditions .

Anticancer Activity

Indole derivatives, including those derived from 2-ethyl-1H-indole-3-carbaldehyde, have been investigated for their potential to treat cancer. These compounds can interact with various cellular targets, offering a pathway to novel oncological therapies .

Antimicrobial Effects

The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. 2-ethyl-1H-indole-3-carbaldehyde could serve as a precursor for compounds with efficacy against resistant bacterial strains .

Antidiabetic Potential

Research has indicated that indole derivatives may have applications in managing diabetes. The modification of the indole core structure, such as in 2-ethyl-1H-indole-3-carbaldehyde, could lead to new treatments for this chronic condition .

Neuroprotective Effects

Indoles have been associated with neuroprotective properties, suggesting that derivatives of 2-ethyl-1H-indole-3-carbaldehyde might be useful in the treatment of neurodegenerative diseases .

Safety and Hazards

The safety information for “2-ethyl-1H-indole-3-carbaldehyde” includes the following hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde, a related compound, in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for research and application of “2-ethyl-1H-indole-3-carbaldehyde” and its derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-1H-indole-3-carbaldehyde involves the reaction of 2-ethylindole with formyl chloride in the presence of a base to form the corresponding aldehyde.", "Starting Materials": [ "2-ethylindole", "Formyl chloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add 2-ethylindole to a reaction flask", "Add formyl chloride dropwise to the reaction flask while stirring", "Add a base (such as triethylamine or pyridine) to the reaction mixture to neutralize the hydrogen chloride generated during the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

95202-42-9

Product Name

2-ethyl-1H-indole-3-carbaldehyde

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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